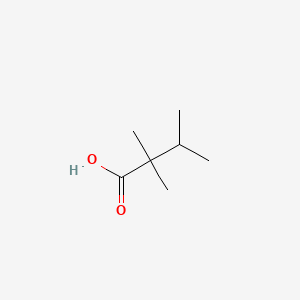
2,2,3-Trimethylbutyric acid
概要
説明
Synthesis Analysis
The synthesis of 2,2,3-Trimethylbutyric acid and its derivatives involves multiple steps, highlighting the complexity and the intricate methodologies employed in creating this compound. For instance, the practical synthesis of key components related to 2,2,3-Trimethylbutyric acid derivatives for HIV protease inhibitors showcases the diastereoselective cyanohydrin formation as a crucial step (Shibata, Itoh, & Terashima, 1998). Moreover, the synthesis of triorganotin derivatives emphasizes the diversity in reactions and products associated with 2,2,3-Trimethylbutyric acid (Tzimopoulos et al., 2009).
Molecular Structure Analysis
The molecular structure of 2,2,3-Trimethylbutyric acid and its related compounds has been a subject of interest. Studies such as the one by Katrusiak (1996) on 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid reveal insights into the conformational preferences and hydrogen-bonded carboxylic groups within the crystalline state, which can provide a deeper understanding of 2,2,3-Trimethylbutyric acid's structural properties (Katrusiak, 1996).
Chemical Reactions and Properties
Chemical reactions involving 2,2,3-Trimethylbutyric acid demonstrate the compound's reactivity and potential for forming various derivatives. The study on the addition of 2,2,3-trimethylbutane to hydrogen and oxygen mixtures provides insights into the reactivity and product formation, highlighting the versatility of this compound in chemical reactions (Baldwin & Walker, 1981).
Physical Properties Analysis
The physical properties of 2,2,3-Trimethylbutyric acid, such as melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments and applications. Although specific studies on these physical properties were not highlighted, general principles of chemistry suggest that the branched structure of 2,2,3-Trimethylbutyric acid would influence its physical characteristics, making it different from its linear counterparts.
Chemical Properties Analysis
The chemical properties of 2,2,3-Trimethylbutyric acid, including acidity, basicity, and reactivity with other chemical compounds, are essential for its application in various chemical reactions and processes. The study by Ahn, Temel, and Iglesia (2009) on selective homologation routes to 2,2,3-Trimethylbutane showcases the chemical reactivity and potential applications of compounds related to 2,2,3-Trimethylbutyric acid in synthesizing valuable chemical products (Ahn, Temel, & Iglesia, 2009).
科学的研究の応用
1. Oxidation Studies
2,2,3-Trimethylbutyric acid, also known as TRIMB, has been explored in oxidation studies. Research conducted by Baldwin, Walker, and Walker (1981) investigated the oxidation of TRIMB by adding traces of the alkane to mixtures of hydrogen and oxygen. They obtained rate constants for H and OH attack on TRIMB, offering insights into the oxidation mechanisms of tertiary C—H bonds in alkanes (Baldwin, R. R., Walker, R., & Walker, R., 1981).
2. Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds related to 2,2,3-trimethylbutyric acid have been the subject of multiple studies. For example, Naz et al. (2020) explored the synthesis and characterization of organotin (IV) complexes based on 2-phenylbutyric acid, revealing their antibacterial action against plant pathogens and their potential as drugs (Naz, S., Sirajuddin, M., et al., 2020).
3. Applications in Biosynthesis
Zhang et al. (2011) reported on the development of a biosynthetic route to isobutyric acid, a compound closely related to 2,2,3-trimethylbutyric acid. This study highlighted the potential of biosynthesis as a sustainable method for producing chemicals from renewable carbon sources, showcasing the versatility of similar compounds in green chemistry (Zhang, K., Woodruff, A. P., et al., 2011).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds, such as branched-chain amino acids, interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other branched-chain fatty acids .
Biochemical Pathways
2,2,3-trimethylbutanoic acid is a methyl-branched fatty acid . It is likely involved in the metabolism of branched-chain amino acids, which includes a series of reactions catalyzed by various enzymes . These reactions convert branched-chain amino acids into branched-chain ketoacids, which then undergo oxidative decarboxylation to produce branched-chain acyl-CoA intermediates .
Pharmacokinetics
It is known that similar compounds, such as branched-chain amino acids, are absorbed in the intestines, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is likely that its metabolism affects various biochemical pathways and has downstream effects on cellular function .
特性
IUPAC Name |
2,2,3-trimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(2)7(3,4)6(8)9/h5H,1-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFLWIBXZIPYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197990 | |
| Record name | 2,2,3-Trimethylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3-Trimethylbutyric acid | |
CAS RN |
49714-52-5 | |
| Record name | 2,2,3-Trimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49714-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3-Trimethylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049714525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3-Trimethylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3-trimethylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on the decarboxylation mechanism of tertiary carboxylic acids using lead tetraacetate. How does 2,2,3-trimethylbutanoic acid fit into this study, and what key information about its reactivity was revealed?
A1: 2,2,3-Trimethylbutanoic acid, being a tertiary carboxylic acid, served as a model substrate in this study []. The research revealed that 2,2,3-trimethylbutanoic acid, upon reaction with lead tetraacetate, undergoes decarboxylation via a radical mechanism. This process involves the initial formation of a tertiary radical, which can then form an organolead intermediate or undergo oxidation to a carbocation. The final product distribution (olefins and acetates) is influenced by the reaction conditions, particularly the presence or absence of copper salts, highlighting the involvement of both radical and carbocation intermediates in the decarboxylation pathway [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





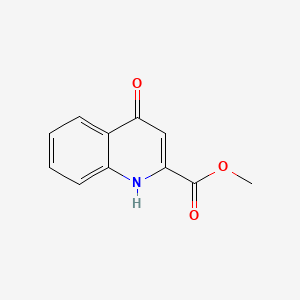
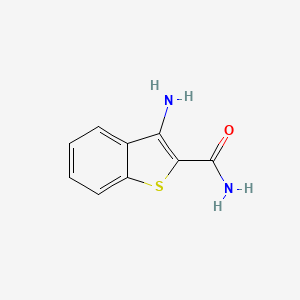

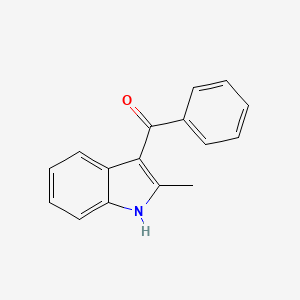
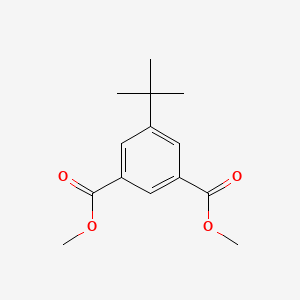
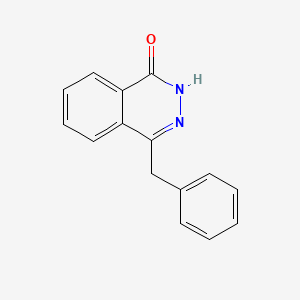



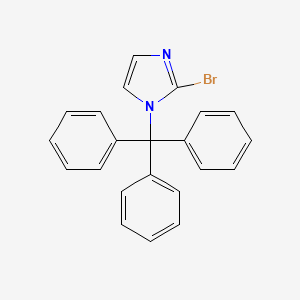
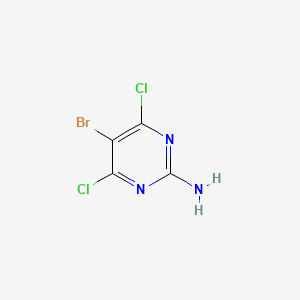
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)